1-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)cyclohexanecarboxamide 1-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)cyclohexanecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9676513
InChI: InChI=1S/C11H14N6OS/c18-9(14-10-12-6-7-19-10)11(4-2-1-3-5-11)17-8-13-15-16-17/h6-8H,1-5H2,(H,12,14,18)
SMILES: C1CCC(CC1)(C(=O)NC2=NC=CS2)N3C=NN=N3
Molecular Formula: C11H14N6OS
Molecular Weight: 278.34 g/mol

1-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)cyclohexanecarboxamide

CAS No.:

Cat. No.: VC9676513

Molecular Formula: C11H14N6OS

Molecular Weight: 278.34 g/mol

* For research use only. Not for human or veterinary use.

1-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)cyclohexanecarboxamide -

Specification

Molecular Formula C11H14N6OS
Molecular Weight 278.34 g/mol
IUPAC Name 1-(tetrazol-1-yl)-N-(1,3-thiazol-2-yl)cyclohexane-1-carboxamide
Standard InChI InChI=1S/C11H14N6OS/c18-9(14-10-12-6-7-19-10)11(4-2-1-3-5-11)17-8-13-15-16-17/h6-8H,1-5H2,(H,12,14,18)
Standard InChI Key VBSAJEWKGISRTM-UHFFFAOYSA-N
SMILES C1CCC(CC1)(C(=O)NC2=NC=CS2)N3C=NN=N3
Canonical SMILES C1CCC(CC1)(C(=O)NC2=NC=CS2)N3C=NN=N3

Introduction

Synthesis of Related Compounds

Synthesizing compounds with similar structures often involves multi-step reactions. For instance, compounds like N-(6-alkoxybenzo[d]thiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide can be synthesized by reacting derivatives with tetrazole in the presence of a base like sodium hydroxide . A similar approach could be applied to synthesize 1-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)cyclohexanecarboxamide, potentially involving the reaction of a thiazole derivative with a tetrazole-containing intermediate.

3.1. Tetrazole Derivatives

Tetrazole derivatives have been explored for their anticancer properties. For example, 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols have shown promise as microtubule destabilizers, inhibiting tubulin polymerization and disorganizing microtubules in cancer cells .

3.2. Thiazole Derivatives

Thiazole derivatives are known for their antimicrobial and antiproliferative activities. Compounds like N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide have been studied for their potential as antimicrobial and anticancer agents .

Spectroscopic Characterization

Characterization of such compounds typically involves spectroscopic methods like 1H-NMR, 13C-NMR, and mass spectrometry. These techniques help confirm the structure by analyzing the chemical shifts and molecular weight of the compound.

Data Table: Spectroscopic Data for Related Compounds

CompoundSpectroscopic Data
N-(6-alkoxybenzo[d]thiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide1H-NMR: Not specified; 13C-NMR: Not specified; Mass Spectrometry: Not specified
1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols1H-NMR: Not specified; 13C-NMR: Not specified; Mass Spectrometry: Not specified
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide1H-NMR: δ 7.19–7.56 (m, 4H, ArH), 6.90 (s, 1H, CH of thiazole); 13C-NMR: δ 128.4, 127.4, 131.7, 124.3, 122.5, 130.2; Mass Spectrometry: m/z 256 [M+1]

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